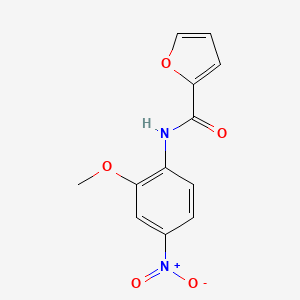

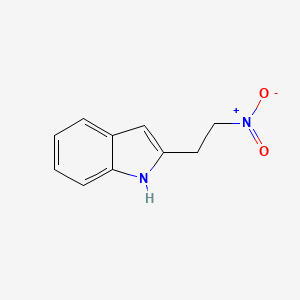

![molecular formula C7H7N3O B2525949 (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol CAS No. 1638763-70-8](/img/structure/B2525949.png)

(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol" involves various strategies. In one study, a complex dimer bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] was synthesized through the reaction of (PhCH2)3SnCl with 2,6-pyridine dicarboxylic acid in a methanol solution. This reaction was carried out in a 1:1 molar ratio, indicating the importance of stoichiometry in the synthesis of such compounds . Another synthesis approach was demonstrated in the creation of (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones, which were synthesized by a three-component condensation of 1-phenylbutane-1,3-dione with aromatic aldehydes and 5-aminotetrazole monohydrate under solvent-free conditions, highlighting a catalyst-free method .

Molecular Structure Analysis

The molecular structure of the synthesized bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] was characterized using various analytical techniques, including elemental analysis, IR, and 1H NMR spectra. The crystal structure was further elucidated using X-ray single crystal diffraction analysis, revealing that the tin atom in the complex is seven-coordinated in a distorted bipyramidal structure. The crystallographic data provided insights into the molecular geometry and the spatial arrangement of the atoms within the compound .

Chemical Reactions Analysis

The photochemical behavior of pyrimidinol derivatives in different solvents has been studied, showing that π,π*-Excitation of 4,6-dimethyl-2-pyrimidinol in methanol leads to an addition product. In contrast, in 2-propanol, a dihydrodimer is formed. This indicates that the solvent can significantly influence the outcome of photochemical reactions. Furthermore, acid catalysis and reaction with nitrous acid can lead to various rearrangements and products, demonstrating the reactivity of such compounds under different chemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structures. For instance, the crystal of the bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] complex belongs to the monoclinic space group P21/n, with specific unit cell dimensions and a calculated density of 1.574 g/cm3. The absorbance of the crystal was measured at 1.248 mm-1, providing information on its optical properties. These properties are essential for understanding the behavior of the compound in various environments and potential applications .

Wissenschaftliche Forschungsanwendungen

Antitumor Properties and Synthesis

- Synthesis and Antitumor Properties : A study conducted by Mieczkowski et al. (2015) focused on the synthesis of Cytarabine analogues with a bicyclic 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one base. These compounds were tested for their antiproliferative properties against cancer cell lines, revealing that certain derivatives showed higher antiproliferative activity, although weaker than the mother compound. This research indicates a potential application in cancer treatment research (Mieczkowski et al., 2015).

Chemical Interactions and Derivatives

- Interaction with Glycine Esters : Zinchenko et al. (2018) explored the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. They found that this reaction leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products, including pyrrolo[2,3-d]pyrimidine. The study provides insights into the formation of previously unknown derivatives, paving the way for synthesizing potentially biologically active compounds (Zinchenko et al., 2018).

Anti-Inflammatory Activity

- Evaluation of Anti-Inflammatory Activity : Mohamed et al. (2013) synthesized a series of novel pyrrolo[2,3-d]pyrimidine derivatives and evaluated their in vivo anti-inflammatory activities. Some compounds exhibited significant anti-inflammatory activities, highlighting the potential for developing new anti-inflammatory drugs (Mohamed, Kamel, & Abd El-hameed, 2013).

Therapeutic Potential in Cancer Treatment

- Selective Activation of Cell Death in Cancer Cells : Sebastiani et al. (2022) synthesized a novel inhibitor of tubulin polymerization, showing that it inhibited the growth of multiple cancer cell lines without affecting non-transformed cells. The compound selectively induced cell death in transformed cell lines during mitotic arrest. This research suggests a promising avenue for the development of new cancer therapeutics (Sebastiani et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-3-6-1-5-2-8-4-9-7(5)10-6/h1-2,4,11H,3H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFKDCGUSDBNKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=NC=NC=C21)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

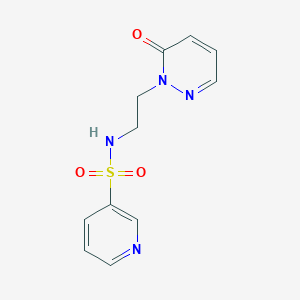

![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2525869.png)

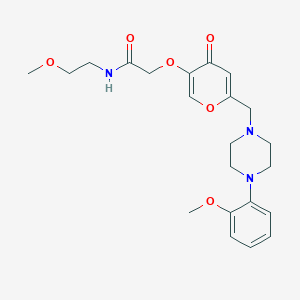

![methyl 3-(5-{[2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2525870.png)

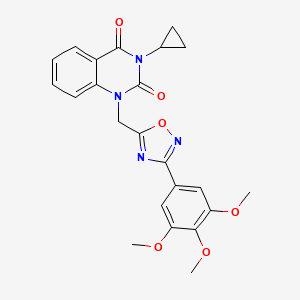

![(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2525879.png)

![2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one](/img/structure/B2525885.png)

![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)